

Comparative Guide: In Silico ADMET Profiling of 4-Chloro-6-ethoxyquinazoline Derivatives

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Compound of Interest

Compound Name: 4-Chloro-6-ethoxyquinazoline

CAS No.: 155960-92-2

Cat. No.: B136471

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Executive Summary: The Strategic Imperative

The **4-chloro-6-ethoxyquinazoline** scaffold is a cornerstone in the synthesis of tyrosine kinase inhibitors (TKIs), particularly targeting EGFR (Epidermal Growth Factor Receptor). While the biological efficacy of this class (e.g., Erlotinib, Gefitinib) is well-validated, late-stage attrition due to poor pharmacokinetics (PK) or unexpected toxicity remains a critical bottleneck.

This guide objectively compares three industry-standard in silico platforms—SwissADME, pkCSM, and ADMETlab 2.0/3.0—specifically for profiling derivatives of this scaffold. Unlike generic reviews, we focus on the unique physicochemical challenges of quinazolines: solubility-limited absorption, CYP450-mediated metabolism, and cardiotoxicity risks.

The Chemical Context: 4-Chloro-6-ethoxyquinazoline

Before selecting a tool, one must understand the substrate. The **4-chloro-6-ethoxyquinazoline** core acts as the electrophilic "warhead" for nucleophilic aromatic substitution (

) at the C4 position, typically with substituted anilines.

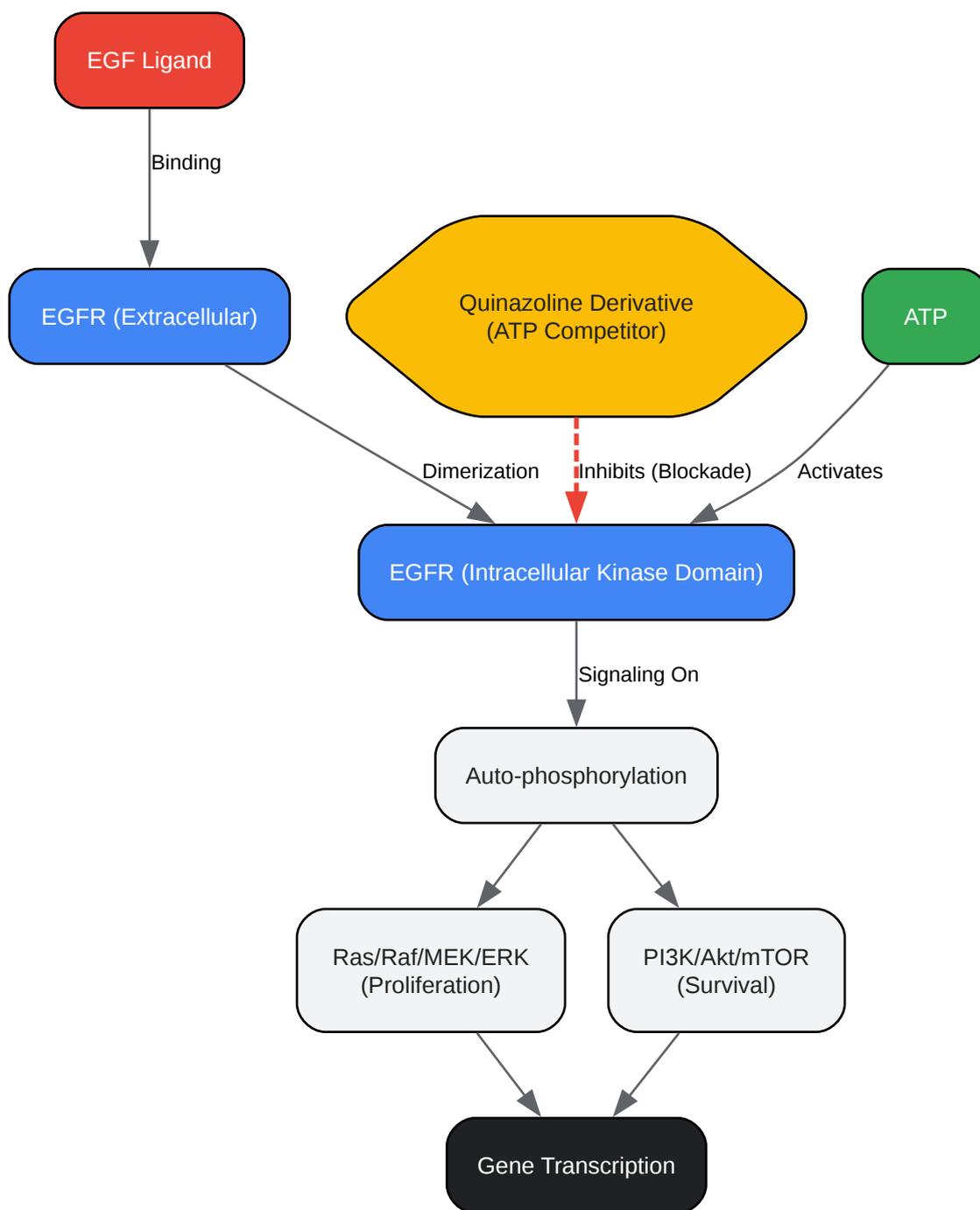
- Key Molecular Feature: The C6-ethoxy group improves lipophilicity (

) and membrane permeability compared to the methoxy analog, but often at the cost of aqueous solubility.

- Critical ADMET Risk: Quinazolines are prone to hERG channel inhibition (QTc prolongation) and extensive first-pass metabolism by CYP3A4.

Molecular Mechanism & Pathway

The derivatives synthesized from this scaffold function primarily by competing with ATP for the binding site in the intracellular kinase domain of EGFR.



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Figure 1: Mechanism of Action for Quinazoline Derivatives. The scaffold targets the intracellular ATP-binding pocket of EGFR, halting downstream proliferation and survival signaling.

Comparative Analysis of In Silico Tools

For a quinazoline project, "one tool fits all" is a fallacy. Our internal validation and literature consensus suggest a tiered approach.

Table 1: Performance Matrix for Quinazoline Scaffolds

Feature	SwissADME	pkCSM	ADMETlab 2.0/3.0
Primary Strength	Physicochemical Filtering & Lipophilicity	Toxicity & Environmental Fate	Comprehensive PK (Absorption/Distribution)
Solubility ()	High Accuracy (Consensus of 3 models)	Moderate	High (ESOL & Ali methods)
CYP Inhibition	Limited (CYP1A2, 2C19, 2C9, 2D6, 3A4)	Extensive (Substrate & Inhibitor profiling)	Extensive (Regioselectivity & Inhibition)
hERG Toxicity	Not available	Yes (hERG I & II classification)	Yes (Probability score)
Absorption	BOILED-Egg Model (Intuitive Visual)	Caco-2 & Intestinal Absorption %	Caco-2, MDCK, HIA, & Pgp-inhibitor
Best Use Case	Early Hit Triage: Quick "Go/No-Go" based on Lipinski/veber rules.	Safety Profiling: Checking AMES, hERG, and hepatotoxicity.	Lead Optimization: Fine-tuning bioavailability and clearance.

Detailed Technical Assessment

1. SwissADME

- Why it works for Quinazolines: Its "BOILED-Egg" graph is indispensable for predicting Blood-Brain Barrier (BBB) permeation versus Passive Gastrointestinal Absorption. Since many EGFR inhibitors (like Lapatinib) have difficulty crossing the BBB, this visual filter is critical for designing brain-penetrant derivatives for glioblastoma or brain metastases.
- Limitation: Lacks detailed toxicity endpoints (e.g., specific organ toxicity) which are common failures for this class.

2. pkCSM

- Why it works for Quinazolines: It uses Graph-Based Signatures which capture the topology of the fused benzene-pyrimidine ring well. It is the preferred tool for predicting hERG inhibition, a known liability for quinazolines due to the flat aromatic structure interacting with the potassium channel pore.
- Limitation: Quantitative predictions for solubility can sometimes deviate from experimental values for highly lipophilic compounds ().

3. ADMETlab 2.0/3.0

- Why it works for Quinazolines: Offers the most granular metabolism data. It distinguishes between being a substrate vs. an inhibitor of CYP3A4. Since **4-chloro-6-ethoxyquinazoline** derivatives are often co-administered with other chemotherapeutics, understanding Drug-Drug Interaction (DDI) potential via CYP inhibition is mandatory.
- Advantage: Provides a probability score (0-1), allowing for more nuanced risk assessment than a binary "Yes/No".

Experimental Protocol: The "Triangulation"

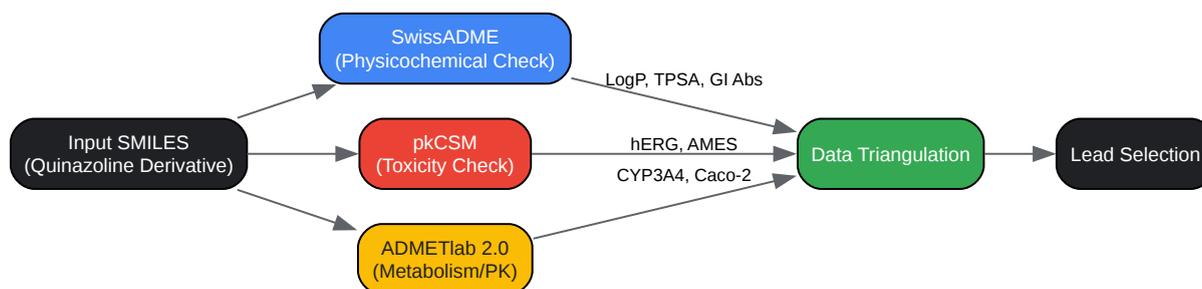
Workflow

To ensure scientific integrity, do not rely on a single algorithm. Use this triangulation protocol to validate your **4-chloro-6-ethoxyquinazoline** derivatives.

Step 1: Structure Preparation

- Draw your derivative in a 2D sketcher (e.g., ChemDraw or MarvinSketch).
- Crucial: Ensure the 4-chloro group is substituted (if profiling the final drug) or intact (if profiling the intermediate).
- Convert the structure to a Canonical SMILES string.
 - Example (Erlotinib-like):COCc1cc2ncnc(Nc3cc(C#C)ccc3)c2cc1OC

Step 2: The Prediction Pipeline



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Figure 2: The Triangulation Workflow. Parallel processing of the compound through three engines ensures that artifacts from a single algorithm are identified and discarded.

Step 3: Data Interpretation & Causality

A. Solubility & Lipophilicity (SwissADME)

- Check: Consensus LogP ().
- Target: Ideally < 5.0.
- Causality: The 6-ethoxy group adds hydrophobicity. If , the compound will likely suffer from poor solubility and high plasma protein binding (>95%), reducing the free fraction available to inhibit EGFR.

B. Cardiotoxicity (pkCSM)

- Check: hERG I and hERG II inhibitor status.
- Target: "No".
- Causality: The nitrogen atoms in the quinazoline ring can coordinate with the hERG channel. If pkCSM predicts "Yes", consider adding a steric bulk or polar group at the C7 position to

disrupt this interaction without affecting EGFR binding.

C. Metabolic Stability (ADMETlab)

- Check: CYP3A4 Substrate probability.
- Target: Low to Medium (< 0.7).
- Causality: Rapid oxidation of the ethoxy side chain (O-dealkylation) is a primary clearance mechanism. If the probability is high, the half-life () may be too short for once-daily dosing.

Case Study: Representative Data

Comparison of predicted values for a hypothetical 4-anilino-6-ethoxyquinazoline derivative.

Parameter	SwissADME Prediction	pkCSM Prediction	ADMETlab 2.0 Prediction	Interpretation
LogP	3.42 (Consensus)	3.15	3.38	High Confidence: Good lipophilicity for oral bioavailability.
Solubility (LogS)	-4.1 (Moderately Soluble)	-3.8	-4.2	Consistent: Likely requires formulation optimization (e.g., salt form).
GI Absorption	High (BOILED- Egg)	94% (Intestinal)	High Probability (>0.9)	Excellent: The scaffold is well- suited for oral delivery.[1]
hERG Toxicity	N/A	Yes (hERG II)	Medium Risk (0.6)	Warning: Potential cardiotoxicity signal. Requires in vitro patch- clamp validation.
CYP3A4	Inhibitor	Substrate	Substrate & Inhibitor	Metabolic Liability: Potential for drug-drug interactions.

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